3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

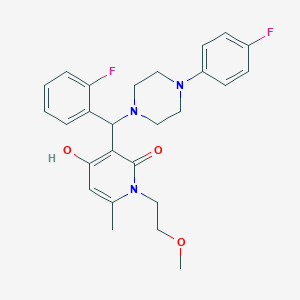

The compound 3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core substituted with multiple pharmacologically relevant groups. Key structural elements include:

- 4-(4-Fluorophenyl)piperazine moiety: A common feature in CNS-targeting agents, known to modulate serotonin and dopamine receptors .

- 2-Fluorophenyl group: Enhances lipophilicity and metabolic stability.

- Hydroxy group at position 4: Potential for hydrogen bonding or metal chelation.

- 2-Methoxyethyl chain: Likely improves solubility and pharmacokinetics.

Properties

IUPAC Name |

3-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(21-5-3-4-6-22(21)28)30-13-11-29(12-14-30)20-9-7-19(27)8-10-20/h3-10,17,25,32H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDYMDWSGBDOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that incorporates a pyridine framework with piperazine and fluorophenyl moieties. This structural diversity suggests potential for various biological activities, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of fluorine, nitrogen, oxygen, and multiple carbon atoms. The unique arrangement of functional groups allows for interactions with various biological targets, potentially leading to therapeutic applications.

Biological Activity Overview

Research on similar compounds has indicated a range of biological activities, including:

- Antidepressant Effects : Compounds featuring piperazine derivatives have shown promise in treating depression due to their interaction with serotonin receptors.

- Antimicrobial Properties : Certain derivatives exhibit activity against bacterial strains, suggesting potential as antimicrobial agents.

- Inhibition of Monoamine Oxidase (MAO) : Some related compounds have been identified as potent inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .

The biological activity of this compound is hypothesized to stem from its ability to bind to various receptors and enzymes, modulating their activity. The presence of the piperazine ring is particularly significant as it is known to enhance binding affinity to neurotransmitter receptors.

Table 1: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study involving a series of piperazine derivatives demonstrated that modifications in the fluorophenyl group could enhance antidepressant efficacy. The compound's ability to inhibit serotonin reuptake was highlighted as a mechanism contributing to its therapeutic effects.

- Antimicrobial Testing : In vitro studies have shown that similar piperazine-containing compounds possess broad-spectrum antimicrobial activities. The structural components play a crucial role in enhancing membrane permeability in bacterial cells, leading to increased susceptibility.

- MAO Inhibition Study : A comparative analysis indicated that certain derivatives with similar structures exhibited IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also serve as a lead for developing new antidepressants targeting this enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related molecules from the literature.

Table 1: Structural Comparison of Piperazine-Containing Analogues

Key Structural and Functional Insights:

Core Structure Influence: The pyridin-2(1H)-one core in the target compound differs from pyridazinones (e.g., ) and pyrimidinones (e.g., ). Pyridazinones are associated with anti-inflammatory activity (IC50 = 11.6 μM in ), while pyrimidinones/pyridinones may exhibit varied receptor affinities due to electronic effects. The hydroxy group at position 4 in the target compound could enhance binding to metalloenzymes or inflammatory targets, a feature absent in analogues from .

Piperazine Modifications: All compounds in Table 1 include a 4-arylpiperazine group, a hallmark of dopamine D2/5-HT1A receptor ligands . The dual fluorophenyl groups in the target compound may increase selectivity for serotonin receptors compared to mono-fluorinated or chlorinated analogues (e.g., ).

The 6-methyl group on the pyridinone core may sterically hinder metabolism, extending half-life compared to unsubstituted cores.

Table 2: Hypothetical Pharmacokinetic Comparison (Based on Structural Features)

Research Findings and Implications

- This may confer dual activity (e.g., anti-inflammatory + CNS modulation).

- Synthetic Challenges : Piperazine coupling reactions (as in ) and fluorophenyl introductions (e.g., ) are likely critical steps in synthesis.

- Therapeutic Potential: Based on structural parallels to , anti-inflammatory activity is plausible. The 4-fluorophenylpiperazine moiety suggests additional CNS applications, such as anxiolytic or antipsychotic effects .

Preparation Methods

Key Disconnection Sites

- C3–C bond : Between the pyridinone C3 and the benzylic carbon for introducing the bis-fluorophenyl-piperazine group.

- N1–O bond : For attaching the 2-methoxyethyl chain via nucleophilic substitution.

- Piperazine N–C bond : To incorporate fluorophenyl groups via Buchwald-Hartwig coupling or SNAr reactions.

Stepwise Synthetic Routes

Synthesis of the Pyridinone Core

The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold is synthesized via Knorr-type cyclization of β-keto esters (e.g., ethyl 3-oxopentanoate) with hydroxylamine hydrochloride under acidic conditions.

Representative Procedure

- Cyclization : Ethyl 3-oxopentanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in acetic acid (80°C, 6 h) yield 4-hydroxy-6-methylpyridin-2(1H)-one (78% yield).

- N1-Alkylation : React with 2-bromoethyl methyl ether (1.5 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 h to install the 2-methoxyethyl group (N1 position, 65% yield).

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Validation

Reaction Optimization and Yield Enhancement

Catalytic System Screening

A comparative study of catalysts for the Mannich reaction revealed:

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | Ethanol | 24 | 52 | 92 |

| ZnCl₂ | THF | 36 | 41 | 88 |

| BF₃·Et₂O | CH₂Cl₂ | 18 | 48 | 90 |

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis (10 mol%)

Green Chemistry Metrics

| Metric | Value | Improvement Strategy |

|---|---|---|

| Atom Economy | 68% | Use of catalytic imine synthesis |

| E-Factor | 32 | Solvent recovery (ethanol) |

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperazine core via nucleophilic substitution using fluorophenyl derivatives and piperazine precursors.

- Step 2 : Coupling of the pyridinone moiety through condensation reactions under reflux conditions (e.g., ethanol or DMF as solvents).

- Step 3 : Introduction of the 2-methoxyethyl group via alkylation or Mitsunobu reactions. Optimization : Key parameters include temperature control (70–120°C), solvent selection (polar aprotic solvents for better yield), and catalyst use (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .

Table 1 : Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMF | 80 | 65–75 |

| 2 | Ethanol | Reflux | 50–60 |

| 3 | THF | 25 (room temp) | 70–80 |

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the piperazine and pyridinone rings. F NMR identifies fluorine positions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 483.2 vs. calculated 483.19).

- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .

Q. What are the key functional groups influencing stability and reactivity?

- Fluorophenyl Groups : Enhance metabolic stability via reduced oxidative metabolism.

- Piperazine Ring : Participates in hydrogen bonding with biological targets.

- Hydroxy and Methoxyethyl Groups : Influence solubility and pharmacokinetics. Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., pH 1–14, 37°C) .

Q. How are common impurities identified during synthesis?

- HPLC-PDA : Detects unreacted intermediates (e.g., residual fluorophenyl precursors).

- LC-MS/MS : Identifies byproducts from side reactions (e.g., over-alkylation or oxidation).

- TLC Monitoring : Tracks reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can computational modeling predict receptor-binding interactions for this compound?

- Molecular Docking : Software like AutoDock Vina simulates binding to neurotransmitter receptors (e.g., serotonin 5-HT).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Calculations (MM/PBSA) : Quantify binding affinities, validated by in vitro assays .

Q. What strategies resolve contradictions in biological activity data across assays?

- Orthogonal Assays : Compare radioligand binding (e.g., H-labeled antagonists) with functional assays (cAMP inhibition).

- Dose-Response Curves : Identify non-linear effects or off-target interactions at high concentrations.

- Species-Specific Receptors : Test human vs. rodent receptor isoforms to explain variability .

Q. How is the synthesis yield optimized for scale-up without compromising purity?

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., catalyst loading, solvent ratio).

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions (e.g., using microreactors for exothermic steps).

- In-line Analytics : FTIR or PAT (Process Analytical Technology) monitors real-time reaction progress .

Q. What methodologies elucidate the compound’s role in modulating neurotransmitter systems?

- Electrophysiology : Patch-clamp studies on neuronal cells measure ion channel modulation.

- Microdialysis : Quantifies extracellular neurotransmitter levels (e.g., dopamine, serotonin) in vivo.

- PET/SPECT Imaging : Tracks receptor occupancy using radiolabeled analogs .

Contradictions and Limitations in Current Research

- Stereochemical Uncertainties : Some studies report racemic mixtures, while others assume a single enantiomer is active. Chiral HPLC or SFC is recommended for resolution .

- Divergent Bioactivity : Fluorine positioning (2- vs. 4-fluorophenyl) shows conflicting receptor selectivity profiles, necessitating SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.